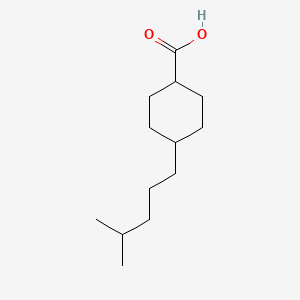![molecular formula C12H18N2O4S B14433244 N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide CAS No. 78701-57-2](/img/structure/B14433244.png)
N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methanesulfonamido group and a methoxyphenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide typically involves the reaction of 4-(methanesulfonamido)-2-methoxybenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methanesulfonamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(methanesulfonamido)-2-hydroxyphenyl]butanamide.
Reduction: Formation of N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamido group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methoxyphenyl)methanesulfonamido]butanamide
- 4-methanesulfonamido-N-(2-methoxyethyl)butanamide
Uniqueness
N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide is unique due to the presence of both a methanesulfonamido group and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
78701-57-2 |
|---|---|
Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide |
InChI |
InChI=1S/C12H18N2O4S/c1-4-5-12(15)13-10-7-6-9(8-11(10)18-2)14-19(3,16)17/h6-8,14H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
ZWRJBELCLUDTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


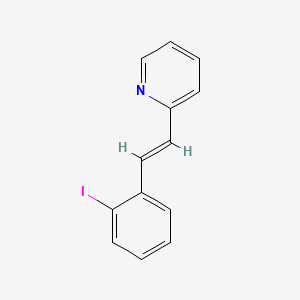
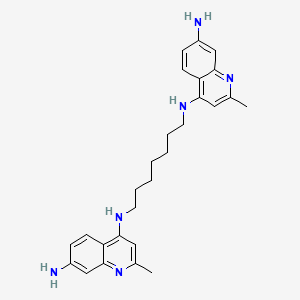
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)

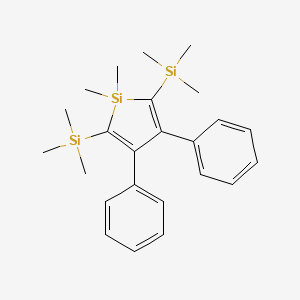
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)

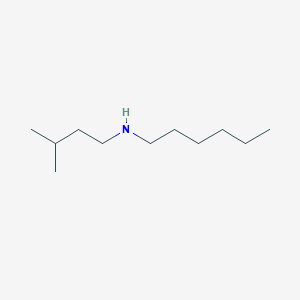
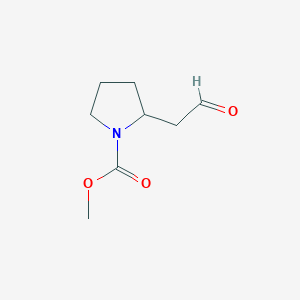

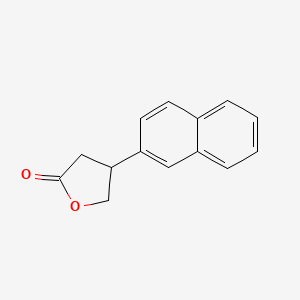
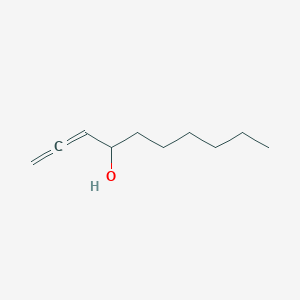
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
